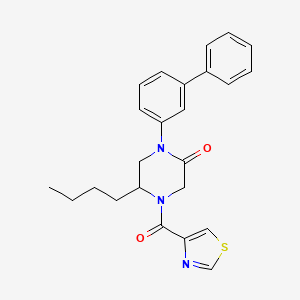![molecular formula C12H15BrO3S B5587887 4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)
4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone is a useful research compound. Its molecular formula is C12H15BrO3S and its molecular weight is 319.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.99253 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrophoretic and Biocompatible Polymer Synthesis
4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone is part of the broader family of sulfone-based compounds used in advanced polymer synthesis. Specifically, N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a related sulfone compound, has been utilized as an initiator for the polymerization of 2-oxazolines, leading to the creation of electrophoretic poly(2-oxazoline)s with pendent sulfone groups. These polymeric sulfones, through oxidation processes, have been successfully coated on stainless-steel anodes, demonstrating the material's electrophoretic deposition capabilities and biocompatibility when hybridized with bioactive glass for potential biomedical applications (Hayashi & Takasu, 2015).
Creation of Strong Bronsted Acids from Microporous Hybrids
The synthesis and sulfonation of microporous organic-inorganic hybrids involving sulfone functionalities have resulted in materials with significant Bronsted acidity, comparable to that of concentrated sulfuric acid. These materials, synthesized through reactions involving biphenyl and phosphonic acid derivatives with zirconium, display high surface areas and microporosity, recommending their use in catalysis, ion exchange, and separation technologies. This innovative approach indicates the potential of sulfone derivatives in creating new catalysts and functional materials for various industrial applications (Wang, Heising, & Clearfield, 2003).
Antineoplastic Activity of Sulfonylamide Derivatives
In a study focused on the synthesis and biological evaluation of various sulfonamide derivatives, including 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, significant antineoplastic activity was observed both in vitro and in vivo. These compounds, characterized and screened for their antineoplastic potential, showed encouraging activity against several human cancer cell lines, highlighting the potential therapeutic applications of sulfone derivatives in cancer treatment (Dutta, Ravali, Ray, & Nagarajan, 2015).
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfonyl-4-methylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3S/c1-9(14)8-12(2,3)17(15,16)11-6-4-10(13)5-7-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNSXEBDIQKUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B5587808.png)

![3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![[4-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B5587836.png)
![(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-4-oxo-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5587840.png)
![methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B5587841.png)
![1-Ethyl-6-hydroxybenzo[cd]indol-2-one](/img/structure/B5587852.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)
![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)
